Cas no 199800-20-9 (4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid)

4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid structure
199800-20-9 structure
Product Name:4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid
CAS-nummer:199800-20-9
MF:C13H12F3NO2
MW:271.235094070435
CID:6295866
PubChem ID:76309210
Update Time:2025-08-04

4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid
    • CHEMBL2287136
    • 199800-20-9
    • DTXSID301204068
    • 1-Methyl-beta-(trifluoromethyl)-1H-indole-3-propanoic acid
    • EN300-1962260
    • Inchi: 1S/C13H12F3NO2/c1-17-7-9(8-4-2-3-5-11(8)17)10(6-12(18)19)13(14,15)16/h2-5,7,10H,6H2,1H3,(H,18,19)
    • InChI-sleutel: IZCOVMJBHICZLU-UHFFFAOYSA-N
    • LACHT: FC(C(CC(=O)O)C1=CN(C)C2C=CC=CC1=2)(F)F

Berekende eigenschappen

  • Exacte massa: 271.08201311g/mol
  • Monoisotopische massa: 271.08201311g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 3
  • Complexiteit: 345
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 42.2Ų

4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid Prijsmeer >>

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Enamine
EN300-1962260-0.05g
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Enamine
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Enamine
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Enamine
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Enamine
EN300-1962260-1.0g
4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid
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Enamine
EN300-1962260-2.5g
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Enamine
EN300-1962260-5.0g
4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid
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Enamine
EN300-1962260-10.0g
4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid
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Enamine
EN300-1962260-1g
4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid
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$1485.0 2023-09-17
Enamine
EN300-1962260-5g
4,4,4-trifluoro-3-(1-methyl-1H-indol-3-yl)butanoic acid
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